molecular formula C7H11F2NO B6523092 1-(4,4-difluoropiperidin-1-yl)ethan-1-one CAS No. 1184958-95-9

1-(4,4-difluoropiperidin-1-yl)ethan-1-one

Numéro de catalogue B6523092
Numéro CAS: 1184958-95-9
Poids moléculaire: 163.16 g/mol
Clé InChI: HZZCSLKKNXVQSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4,4-difluoropiperidin-1-yl)ethan-1-one, also known as 4,4-difluoropiperidin-1-yl ethyl ketone (DFPEK), is an organic compound that has been used for a variety of purposes in scientific research and lab experiments. DFPEK is a colorless, volatile liquid with a boiling point of 61.2 °C and a melting point of -59.9 °C. It is a versatile compound that has been used in a wide range of applications such as synthesis of pharmaceuticals, organic synthesis, and in the production of various organic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1-(4,4-difluoropiperidin-1-yl)ethan-1-one, also known as compound (S)-4h , has shown promise in drug development. It is a derivative of dipyridamole, a drug with antiplatelet and phosphodiesterase inhibitory activities. Researchers have designed pyrimidopyrimidine derivatives based on molecular docking to improve the metabolic stability of dipyridamole. Among these compounds, (S)-4h demonstrated outstanding metabolic stability (half-life of 67 minutes) and inhibitory activity against PDE5 . This suggests its potential application in treating idiopathic pulmonary fibrosis (IPF) and other related lung diseases.

Idiopathic Pulmonary Fibrosis (IPF) Treatment

IPF is a progressive and fibrotic interstitial lung disease with unknown etiology. Patients diagnosed with IPF face a grim prognosis, with an average survival of only 3–5 years. Existing drugs like pirfenidone and nintedanib can slow disease progression but do not cure it. The metabolic stability of (S)-4h makes it a promising candidate for IPF treatment, especially considering the potential sequelae of pulmonary fibrosis after COVID-19 infection .

COVID-19-Related Pulmonary Fibrosis

Given the widespread impact of COVID-19, effective therapeutic approaches for pulmonary fibrosis are crucial. Hundreds of millions of people worldwide have been affected by COVID-19, and sequelae like pulmonary fibrosis are likely to occur. Novel treatments, including compounds like (S)-4h, could play a vital role in managing post-COVID-19 pulmonary fibrosis .

Synthetic Chemistry and Structure–Activity Relationships (SAR)

The synthesis and optimization of (S)-4h involve replacing the 4-fluoropiperidin-1-yl group with the 3-fluoropyrrolidin-1-yl group. This modification impacts lipophilicity and contributes to improved metabolic stability. Understanding the SAR of such compounds aids in designing more effective derivatives for various applications .

Other Potential Applications

While the primary focus has been on IPF treatment, further research may reveal additional applications for (S)-4h. Its stability and inhibitory activity against PDE5 suggest potential use in other disease contexts or as a starting point for developing related compounds .

Propriétés

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO/c1-6(11)10-4-2-7(8,9)3-5-10/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZCSLKKNXVQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Difluoropiperidin-1-yl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.